

DS-1040: A Novel Fibrinolysis Enhancer in Clinical Development for Thromboembolic Diseases

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Compound of Interest		
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A new investigational drug, DS-1040, is being evaluated for its potential to treat thromboembolic diseases by enhancing the body's natural clot-dissolving process. Clinical trials have explored its safety and efficacy, comparing it against placebos and standard anticoagulant therapies. This guide provides a detailed comparison of DS-1040's performance in these trials, supported by experimental data and protocols.

DS-1040 is a small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).[1][2][3] By inhibiting TAFIa, DS-1040 is designed to enhance endogenous fibrinolysis, the process by which blood clots are broken down.[3][4][5] This mechanism offers a potential new therapeutic approach for conditions such as acute ischemic stroke and pulmonary embolism.[1][4]

Performance in Clinical Trials: A Comparative Analysis

Clinical trials have assessed the safety, pharmacokinetics, and pharmacodynamics of DS-1040. A first-in-human, randomized, placebo-controlled Phase 1 study in 103 healthy young and elderly subjects found that DS-1040 was well-tolerated and resulted in a significant, dose-dependent decrease in TAFIa activity and a reduction in clot lysis time.[1] Notably, some individuals treated with DS-1040 showed an increase in D-dimer levels, a marker of fibrinolysis, without an impact on bleeding time or coagulation parameters.[1][6]







However, a Phase 1b multicenter, randomized, double-blind, placebo-controlled study in 125 patients with intermediate-risk acute pulmonary embolism (PE) showed that the addition of DS-1040 to standard anticoagulation with enoxaparin did not lead to improved thrombus resolution or a reduction in right ventricular dilation compared to placebo.[7][8] While the drug was not associated with an increase in bleeding, the primary efficacy endpoints were not met in this trial.[7][8] Thrombus volume was observed to be 25% to 45% lower after infusion in both the DS-1040 and placebo groups, with no significant difference between them.[7][8]

Similarly, a Phase 1 study in 41 Japanese patients with acute ischemic stroke (AIS) undergoing thrombectomy found that single intravenous doses of DS-1040 were safe and well-tolerated.[2] [9] However, there was no clear dose-response relationship observed for D-dimer levels or TAFIa activity, and limited evidence of a dose-effect relationship on clinical outcome measures. [2][9]

Quantitative Data Summary



Trial Phase	Patient Population	Comparator	Key Findings
Phase 1	Healthy Volunteers (n=103)	Placebo	Dose-dependent decrease in TAFIa activity and 50% clot lysis time. Increased D-dimer levels in some subjects. No effect on bleeding time.[1]
Phase 1b	Acute Pulmonary Embolism (n=125)	Placebo + Enoxaparin	No significant difference in thrombus volume reduction or right ventricular dilation compared to placebo.[7][8] Thrombus volume was 25-45% lower after infusion in both groups.[7][8] No increase in major bleeding.[7][8]
Phase 1	Acute Ischemic Stroke (n=41)	Placebo	Safe and well- tolerated. No clear dose-response for D- dimer or TAFIa activity.[2][9]

Signaling Pathway and Experimental Workflow

The mechanism of action of DS-1040 is centered on the inhibition of TAFIa, a key regulator of fibrinolysis. The following diagram illustrates this pathway.



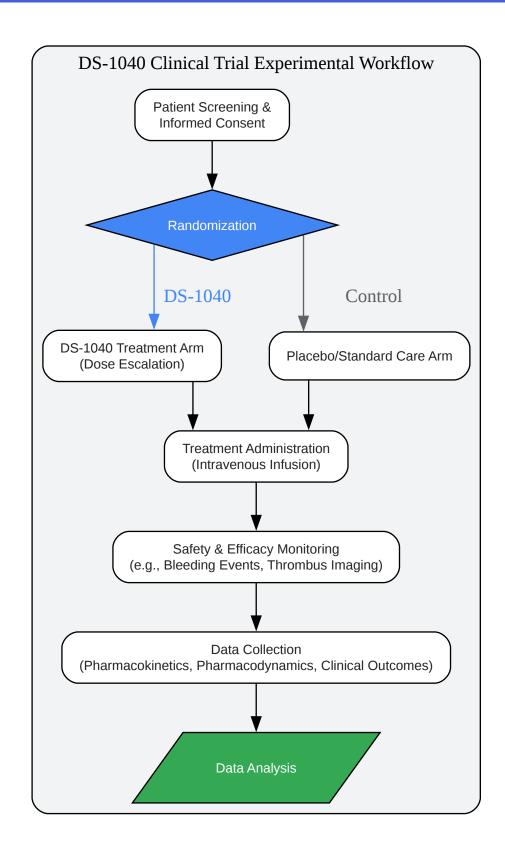


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Caption: DS-1040 inhibits TAFIa, enhancing fibrinolysis.

The clinical trials for DS-1040 followed a structured workflow to assess its safety and efficacy. The diagram below outlines a typical experimental workflow for these studies.





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Caption: Generalized workflow for DS-1040 clinical trials.



Detailed Experimental Protocols First-in-Human Phase 1 Study in Healthy Subjects

- Study Design: A randomized, placebo-controlled, three-part, single-ascending dose study.[1]
- Participants: 103 healthy young (18-45 years) and elderly (65-75 years) subjects.[1]
- Intervention: Single ascending doses of DS-1040 (ranging from 0.1 mg to 40 mg) or placebo, administered as a 0.5-hour intravenous infusion or a 24-hour continuous infusion.[1]
- Primary Endpoints: Safety and tolerability.[1]
- Secondary Endpoints: Pharmacokinetics and pharmacodynamics, including TAFIa activity,
 50% clot lysis time, and D-dimer levels.[1]

Phase 1b Study in Patients with Acute Pulmonary Embolism

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[7][8]
- Participants: 125 patients with intermediate-risk acute pulmonary embolism.[7][8]
- Intervention: Ascending doses of intravenous DS-1040 (20-80 mg) or placebo, added to standard anticoagulation with enoxaparin (1 mg/kg twice daily).[7][8]
- Primary Endpoint: Number of patients with major or clinically relevant nonmajor bleeding.[7]
 [8]
- Efficacy Endpoints: Percentage change in thrombus volume and right-to-left ventricular dimensions, assessed by quantitative computed tomography pulmonary angiography at baseline and after 12 to 72 hours.[7][8]

Phase 1 Study in Japanese Patients with Acute Ischemic Stroke

• Study Design: A randomized, placebo-controlled, single-blind, dose-escalation trial.[9]



- Participants: 41 Japanese patients with AIS due to large vessel occlusion, eligible for thrombectomy within 8 hours of symptom onset.[9]
- Intervention: A single intravenous infusion of placebo or DS-1040 (0.6, 1.2, 2.4, or 4.8 mg).[9]
- Primary Endpoints: Incidence of intracranial hemorrhage and major extracranial bleeding within 36 and 96 hours, respectively.[9]
- Secondary Endpoints: Treatment-emergent adverse events, pharmacokinetics, and pharmacodynamic parameters (including D-dimer levels and TAFIa activity).[9]

In conclusion, while DS-1040 has demonstrated a favorable safety profile and a clear pharmacodynamic effect on its target, TAFIa, in early-phase studies with healthy volunteers, its clinical efficacy in improving thrombus resolution in patients with acute pulmonary embolism or ischemic stroke has not yet been established in the reported trials. Further research is warranted to determine the potential role of DS-1040 in the treatment of thromboembolic diseases.

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